molecular formula C15H19NO2 B2467102 Exo-3-benzyl-3-azabicyclo[3.1.0]hexane-6-carboxylic acid ethyl ester CAS No. 174456-76-9

Exo-3-benzyl-3-azabicyclo[3.1.0]hexane-6-carboxylic acid ethyl ester

Cat. No. B2467102
CAS RN: 174456-76-9
M. Wt: 245.322
InChI Key: YUKFHBYDDJRSIY-WDNDVIMCSA-N
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Description

Exo-3-benzyl-3-azabicyclo[3.1.0]hexane-6-carboxylic acid ethyl ester is a chemical compound with the CAS Number: 174456-76-9. It has a molecular weight of 245.32 and its IUPAC name is ethyl 3-benzyl-3-azabicyclo[3.1.0]hexane-6-carboxylate .


Synthesis Analysis

The synthesis of this compound involves the cyclopropanation of N-Boc-2,5-dihydropyrrole with ethyl diazoacetate under low catalyst loadings of dirhodium(II). By appropriate choice of catalyst and hydrolysis conditions, either the exo- or endo-3-azabicyclo-[3.1.0]hexanes can be formed cleanly with high levels of diastereoselectivity .


Molecular Structure Analysis

The molecular structure of this compound is represented by the linear formula C15H19NO2 . The InChI code for this compound is 1S/C15H19NO2/c1-2-18-15(17)14-12-9-16(10-13(12)14)8-11-6-4-3-5-7-11/h3-7,12-14H,2,8-10H2,1H3 .


Chemical Reactions Analysis

The key chemical reaction involved in the synthesis of this compound is the cyclopropanation of N-Boc-2,5-dihydropyrrole with ethyl diazoacetate .

Scientific Research Applications

Chemical Synthesis and Properties

  • Thermal Behavior and Isomer Formation : Research shows that heating esters of substituted 2,3,7-triazabicyclo[3.3.0]oct-3-ene-4-carboxylic acids, which are structurally related to the compound , leads to the formation of 3-azabicyclo[3.1.0]hexane-6-carboxylic acids as mixtures of exo and endo isomers. This demonstrates the thermal behavior and potential for isomer formation in these types of compounds (Molchanov, Stepakov, & Kostikov, 2000).
  • Synthesis in Pharmaceutical Compounds : The compound forms part of the synthesis process for Trovafloxacin, a broad-spectrum antibacterial. This highlights its role in creating complex pharmaceutical structures (Norris et al., 2000).

Applications in Material Science

  • Liquid Crystalline Compounds : The compound, being a type of 3-azabicyclo[3.1.0]hexane, is related to derivatives used in the creation of novel liquid crystalline compounds. These findings suggest potential applications in materials science, particularly in the development of new liquid crystals (Kozhushkov et al., 2004).

Biochemical Synthesis and Applications

  • Synthesis of Amino Acid Derivatives : Derivatives of this compound are involved in the synthesis of certain amino acid derivatives, indicating its significance in biochemical synthesis and potentially in the development of new bioactive compounds (Waldmann & Braun, 1991).

Safety and Hazards

For safety and hazards information, it is recommended to refer to the Material Safety Data Sheet (MSDS) provided by the manufacturer .

Future Directions

The future directions for this compound could involve improving the efficiency of the rhodium-catalyzed reaction used in its synthesis. There is also potential for further exploration of its pharmaceutical significance .

properties

IUPAC Name

ethyl (1S,5R)-3-benzyl-3-azabicyclo[3.1.0]hexane-6-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19NO2/c1-2-18-15(17)14-12-9-16(10-13(12)14)8-11-6-4-3-5-7-11/h3-7,12-14H,2,8-10H2,1H3/t12-,13+,14?
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YUKFHBYDDJRSIY-PBWFPOADSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1C2C1CN(C2)CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)C1[C@H]2[C@@H]1CN(C2)CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Exo-3-benzyl-3-azabicyclo[3.1.0]hexane-6-carboxylic acid ethyl ester

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